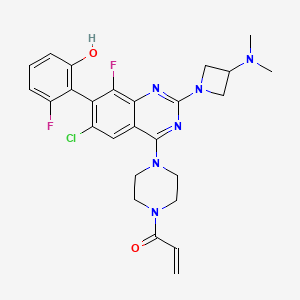

KRAS inhibitor-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27ClF2N6O2 |

|---|---|

Molecular Weight |

529.0 g/mol |

IUPAC Name |

1-[4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H27ClF2N6O2/c1-4-20(37)33-8-10-34(11-9-33)25-16-12-17(27)21(22-18(28)6-5-7-19(22)36)23(29)24(16)30-26(31-25)35-13-15(14-35)32(2)3/h4-7,12,15,36H,1,8-11,13-14H2,2-3H3 |

InChI Key |

LLBYZJQEXCUAIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CN(C1)C2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of KRAS Inhibitors in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS oncogene are a defining characteristic of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases and driving tumor initiation, progression, and therapeutic resistance. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined binding pocket. However, the recent development of allele-specific inhibitors targeting KRAS mutants, particularly G12C and G12D, represents a paradigm shift in the treatment of pancreatic cancer. This technical guide provides an in-depth exploration of the mechanism of action of these novel inhibitors, detailing their molecular interactions, impact on downstream signaling, and the experimental methodologies used to evaluate their efficacy. Furthermore, it summarizes key clinical data, discusses mechanisms of resistance, and outlines future directions in the development of KRAS-targeted therapies for pancreatic cancer.

The Role of KRAS in Pancreatic Cancer

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] In its inactive state, KRAS is bound to guanosine diphosphate (GDP). Upon activation by upstream signals, such as those from receptor tyrosine kinases (RTKs), guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1) facilitate the exchange of GDP for guanosine triphosphate (GTP).[2][3] GTP-bound KRAS undergoes a conformational change, allowing it to interact with and activate a cascade of downstream effector proteins.

The three major downstream signaling pathways activated by KRAS are:

-

RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation.[1][4]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.[4][5]

-

RalGDS-Ral Pathway: This pathway is involved in cytoskeletal dynamics and vesicle trafficking.

Oncogenic mutations in KRAS, most commonly at codon 12, impair its intrinsic GTPase activity, locking the protein in a constitutively active, GTP-bound state.[5] This leads to perpetual downstream signaling, driving uncontrolled cell growth and the malignant phenotype of pancreatic cancer.[6][7] The most prevalent KRAS mutation in PDAC is G12D, followed by G12V and G12R, while the G12C mutation is less common, occurring in approximately 1-2% of cases.[2][8]

Mechanism of Action of Allele-Specific KRAS Inhibitors

The breakthrough in targeting mutant KRAS came with the development of covalent inhibitors that specifically bind to the cysteine residue in the KRAS G12C mutant protein.[9] This led to the development of drugs like sotorasib and adagrasib. More recently, inhibitors targeting the more prevalent KRAS G12D mutation, such as MRTX1133, have entered clinical development.[5][10]

Covalent Inhibition of KRAS G12C

Sotorasib and adagrasib are small molecules that irreversibly bind to the mutant cysteine-12 of KRAS G12C.[9][11] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[9][12] Adagrasib has been shown to have a longer half-life, allowing for sustained inhibition of the target.[12]

Non-covalent and Covalent Inhibition of KRAS G12D

Targeting the aspartate residue in the KRAS G12D mutant has proven more challenging due to its chemical properties. MRTX1133 is a potent and selective non-covalent inhibitor that binds to the GDP-bound state of KRAS G12D.[5] Another approach involves tri-complex inhibitors like RMC-9805, which form a complex with cyclophilin A to covalently bind to the GTP-bound, "ON" state of KRAS G12D.[4][13]

The direct inhibition of mutant KRAS leads to the suppression of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, resulting in reduced tumor cell proliferation and survival.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and a general workflow for evaluating KRAS inhibitors.

Quantitative Data from Clinical Trials

The clinical development of KRAS G12C inhibitors has provided promising, albeit modest, results in patients with advanced pancreatic cancer.

| Clinical Trial Data for KRAS G12C Inhibitors in Pancreatic Cancer | ||

| Parameter | Sotorasib (CodeBreaK 100) [8][11][14][15][16][17] | Adagrasib (KRYSTAL-1) [18][19] |

| Number of Patients | 38 | 10 |

| Objective Response Rate (ORR) | 21.1% | 50% |

| Disease Control Rate (DCR) | 84.2% | 100% |

| Median Progression-Free Survival (PFS) | 4.0 months | 6.6 months |

| Median Overall Survival (OS) | 6.9 months | 19.6 months (in a broader GI cohort) |

Experimental Protocols

Western Blotting for Downstream Signaling Analysis

Objective: To assess the effect of KRAS inhibitors on the phosphorylation status of key downstream effector proteins like ERK and AKT.

Methodology:

-

Cell Culture and Treatment: Plate pancreatic cancer cells (e.g., MIA PaCa-2 for KRAS G12C) and treat with varying concentrations of the KRAS inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.[13][20]

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of KRAS inhibitors on pancreatic cancer cells.

Methodology:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of the KRAS inhibitor.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).[7][18][21]

Patient-Derived Organoid (PDO) Drug Screening

Objective: To assess the efficacy of KRAS inhibitors in a more physiologically relevant 3D culture system derived from patient tumors.

Methodology:

-

Organoid Establishment: Establish organoid cultures from fresh pancreatic tumor tissue.[11][22]

-

Organoid Seeding: Dissociate established organoids into small fragments and seed them in Matrigel® domes in a 96-well plate.

-

Drug Treatment: After organoids have formed, treat with a range of KRAS inhibitor concentrations.

-

Viability Readout: After a set incubation period (e.g., 5-7 days), assess organoid viability using a metabolic assay like CellTiter-Glo® 3D.

-

Data Analysis: Generate dose-response curves and determine the area under the curve (AUC) to quantify drug sensitivity.[22][23]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of KRAS inhibitors in a living organism.

Methodology:

-

Model Establishment: Subcutaneously implant human pancreatic cancer cells or patient-derived tumor fragments into immunodeficient mice (e.g., NOD/SCID or NSG).[10][15][17][24]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the KRAS inhibitor and vehicle control via the appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).[2][25]

Target Engagement Assays

Objective: To confirm that the KRAS inhibitor is binding to its intended target within the cell.

NanoBRET™ Target Engagement Assay:

-

Cell Transfection: Transfect cells with a vector expressing KRAS fused to NanoLuc® luciferase.

-

Compound and Tracer Addition: Add the KRAS inhibitor at various concentrations, followed by a cell-permeable fluorescent tracer that also binds to KRAS.

-

BRET Measurement: If the inhibitor binds to KRAS, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal, which can be measured on a plate reader.[19][26][27][28]

Immunoaffinity 2D-LC-MS/MS:

-

Sample Preparation: Lyse tumor tissue or cells and digest the proteins.

-

Immunoaffinity Enrichment: Use an anti-KRAS antibody to enrich for the KRAS protein.

-

LC-MS/MS Analysis: Use two-dimensional liquid chromatography coupled with tandem mass spectrometry to separate and quantify both the unbound (free) and inhibitor-bound KRAS protein.[14][16][29]

Mechanisms of Resistance to KRAS Inhibitors

Despite initial responses, resistance to KRAS inhibitors is a significant clinical challenge. Resistance can be intrinsic (pre-existing) or acquired (develops during treatment).

Mechanisms of Resistance:

-

On-target resistance:

-

Off-target resistance:

Future Directions and Combination Therapies

Overcoming resistance to KRAS inhibitors will likely require combination therapies. Several strategies are currently under investigation:

-

Combination with other targeted therapies: Inhibiting parallel or downstream signaling pathways, such as MEK, SHP2, or EGFR, in combination with a KRAS inhibitor shows promise in preclinical models.[3][7]

-

Combination with chemotherapy: Chemotherapy may help to eliminate clones of cancer cells that are resistant to KRAS inhibition.[21]

-

Combination with immunotherapy: KRAS inhibition can remodel the tumor microenvironment, potentially making tumors more susceptible to immune checkpoint inhibitors.[10][12]

Conclusion

The development of direct KRAS inhibitors has opened a new chapter in the treatment of pancreatic cancer. While the initial clinical results are a significant step forward, addressing the challenge of resistance is paramount. A thorough understanding of the mechanism of action, the intricacies of KRAS signaling, and the molecular basis of resistance, as outlined in this guide, is essential for the continued development of more effective KRAS-targeted therapies and combination strategies that will ultimately improve outcomes for patients with this devastating disease.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Chemical genetic screening of KRAS-based synthetic lethal inhibitors for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Method to Conditionally Measure Target Engagement at Intracellular RAS and RAF Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. ascopubs.org [ascopubs.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Pancreatic cancer organoids recapitulate disease and allow personalized drug screening - EGA European Genome-Phenome Archive [ega-archive.org]

- 10. Patient-derived xenografts: a valuable platform for clinical and preclinical research in pancreatic cancer - Wang - Chinese Clinical Oncology [cco.amegroups.org]

- 11. ccr.cancer.gov [ccr.cancer.gov]

- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. eubopen.org [eubopen.org]

- 20. researchgate.net [researchgate.net]

- 21. reactionbiology.com [reactionbiology.com]

- 22. stemcell.com [stemcell.com]

- 23. pnas.org [pnas.org]

- 24. iv.iiarjournals.org [iv.iiarjournals.org]

- 25. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]

- 26. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 27. NanoBRET® TE Intracellular RAS Assay [promega.jp]

- 28. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [promega.com]

- 29. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KRAS Inhibitors in Non-Small Cell Lung Cancer: A Technical Guide

Introduction

For decades, KRAS was considered an "undruggable" target in oncology, despite being one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC). KRAS mutations are present in approximately 25-30% of NSCLC adenocarcinomas, with the KRAS G12C substitution being the most common, occurring in about 13% of these cases.[1][2] The development of specific inhibitors targeting this mutation has marked a pivotal moment in precision oncology, offering new therapeutic avenues for a significant patient population with a historically poor prognosis.[2][3] This technical guide provides an in-depth overview of the role of KRAS inhibitors in NSCLC, focusing on the core scientific and clinical aspects relevant to researchers, scientists, and drug development professionals.

The KRAS Signaling Pathway in NSCLC

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][5] This process is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS, leading to its inactivation.[6][7]

Oncogenic mutations, such as G12C, impair the ability of KRAS to hydrolyze GTP, leading to a constitutively active state.[4] This results in the persistent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation.[6][7][8]

Mechanism of Action of KRAS G12C Inhibitors

The development of KRAS G12C-specific inhibitors was made possible by the discovery of a cryptic pocket (switch-II pocket) that is accessible in the GDP-bound state of the mutant protein.[4] These inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that irreversibly bind to the cysteine residue at position 12 of the KRAS G12C protein.[5][9] This covalent modification locks the KRAS protein in its inactive GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[4][9]

Clinical Efficacy of Approved KRAS Inhibitors

To date, two KRAS G12C inhibitors, sotorasib and adagrasib, have received regulatory approval for the treatment of patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[1][10]

Sotorasib (AMG 510)

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval.[1] Its efficacy was evaluated in the CodeBreaK 100 and CodeBreaK 200 clinical trials.

| Clinical Trial | Metric | Value | Reference |

| CodeBreaK 100 (Phase I/II) | Objective Response Rate (ORR) | 37.1% | [11][12][13] |

| Disease Control Rate (DCR) | 80.6% | [13] | |

| Median Progression-Free Survival (PFS) | 6.8 months | [11][13][14] | |

| Median Overall Survival (OS) | 12.5 months | [11][14][15] | |

| 2-Year Overall Survival | 32.5% | [15][16] | |

| CodeBreaK 200 (Phase III) | Median Progression-Free Survival (PFS) | 5.6 months (vs. 4.5 months with docetaxel) | [17] |

| 12-Month Progression-Free Survival Rate | 24.8% (vs. 10.1% with docetaxel) | [17] | |

| Objective Response Rate (ORR) | 28.1% (vs. 13.2% with docetaxel) | [17] |

Adagrasib (MRTX849)

Adagrasib is another potent KRAS G12C inhibitor that has demonstrated significant clinical activity in the KRYSTAL series of trials.

| Clinical Trial | Metric | Value | Reference |

| KRYSTAL-1 (Phase I/II) | Objective Response Rate (ORR) | 42.9% | [18] |

| Disease Control Rate (DCR) | 79.5% | ||

| Median Progression-Free Survival (PFS) | 6.5 months | [18] | |

| Median Overall Survival (OS) | 12.6 months | [18] | |

| 2-Year Overall Survival | 31% | [19] | |

| KRYSTAL-12 (Phase III) | Median Progression-Free Survival (PFS) | 5.5 months (vs. 3.8 months with docetaxel) | [19] |

| Hazard Ratio for PFS | 0.58 | [19][20] |

Mechanisms of Resistance to KRAS Inhibitors

Despite the initial success of KRAS inhibitors, both intrinsic and acquired resistance mechanisms can limit their long-term efficacy.[21]

On-target resistance mechanisms involve alterations in the KRAS gene itself, such as:

-

Secondary KRAS mutations: New mutations at different codons (e.g., G12D/R/V, Y96C, R68S, H95D/Q/R) can prevent inhibitor binding or promote a GTP-bound state.[21][22]

-

KRAS G12C allele amplification: Increased copy number of the mutant KRAS gene can overcome the inhibitory effect.[21]

Off-target resistance mechanisms involve alterations in other genes that bypass the need for KRAS signaling:

-

Upregulation of receptor tyrosine kinases (RTKs): Activation of RTKs like EGFR can reactivate downstream signaling.[21][23]

-

Mutations in downstream signaling components: Activating mutations in genes such as NRAS, BRAF, MEK, and PIK3CA can reactivate the MAPK or PI3K pathways.[21][23]

-

Loss of tumor suppressor genes: Inactivation of genes like PTEN can lead to pathway reactivation.[21]

-

Histological transformation: The tumor may change its cellular appearance, for example, to a squamous cell carcinoma, which is less dependent on KRAS signaling.[21]

Experimental Protocols

A variety of in vitro and in vivo assays are crucial for the discovery, characterization, and preclinical evaluation of KRAS inhibitors.

Biochemical Assays for Inhibitor Potency

1. KRAS Nucleotide Exchange Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Principle: This assay measures the ability of an inhibitor to lock KRAS in the GDP-bound state, thereby preventing its exchange for GTP. The assay uses a fluorescently labeled GTP analog (e.g., DY-647P1-GTP) and monitors the increase in HTRF signal upon its binding to KRAS.

-

Protocol Outline:

-

Recombinant KRAS G12C protein is pre-incubated with the test compound at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and the fluorescently labeled GTP analog.

-

The HTRF signal is measured over time using a plate reader.

-

The IC50 value, representing the concentration of inhibitor required to inhibit 50% of the nucleotide exchange, is calculated.[10]

-

2. Protein-Protein Interaction (PPI) Assays:

-

Principle: These assays measure the ability of an inhibitor to disrupt the interaction between active KRAS-GTP and its downstream effectors, such as RAF.

-

Protocol Outline (HTRF-based):

-

GST-tagged RAF-RBD (RAS-binding domain) and His-tagged KRAS G12C are used.

-

KRAS G12C is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP).

-

The test compound is incubated with the KRAS-GTP complex.

-

Anti-GST-Europium and Anti-His-d2 antibodies are added.

-

The HTRF signal, which is proportional to the amount of KRAS-RAF interaction, is measured.

-

A decrease in the HTRF signal indicates that the inhibitor is disrupting the PPI.

-

Cell-Based Assays for Cellular Potency

1. Cell Viability/Proliferation Assays (e.g., MTT, MTS):

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[19][24]

-

Protocol Outline (MTT Assay):

-

KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358) are seeded in 96-well plates.[25]

-

Cells are treated with a range of concentrations of the KRAS inhibitor for a defined period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value for cell growth inhibition is determined.

-

2. Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA):

-

Principle: This assay determines if a drug binds to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Protocol Outline:

-

KRAS G12C-mutant cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction of the target protein (KRAS G12C) is quantified by Western blotting or other methods.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

In Vivo Models for Efficacy and Pharmacodynamics

1. Xenograft Models:

-

Principle: Human KRAS G12C-mutant NSCLC cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Protocol Outline:

-

NCI-H358 or other suitable cells are injected into nude mice.

-

Once tumors are established, mice are randomized to receive the KRAS inhibitor or vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels) to assess target inhibition.[2][21]

-

2. Genetically Engineered Mouse Models (GEMMs):

-

Principle: Mice are engineered to express the KRAS G12C mutation specifically in their lung tissue, providing a more physiologically relevant model of tumor development and response to therapy.[2][21]

-

Protocol Outline:

-

Tumor initiation is induced (e.g., via inhalation of an adenovirus carrying Cre recombinase).

-

Tumor growth is monitored using imaging techniques such as micro-CT.

-

Mice are treated with the KRAS inhibitor, and treatment efficacy is assessed by changes in tumor burden.

-

Biomarker Analysis in Clinical Trials

Biomarker analysis is critical for patient selection, monitoring treatment response, and understanding resistance mechanisms.

1. Identification of KRAS G12C Mutations:

-

Methodology: The presence of the KRAS G12C mutation in tumor tissue or circulating tumor DNA (ctDNA) is confirmed using next-generation sequencing (NGS) or polymerase chain reaction (PCR)-based assays.[5] Liquid biopsies analyzing ctDNA are increasingly used as a non-invasive alternative to tissue biopsies.[5][26]

2. Co-occurring Alterations:

-

Methodology: Comprehensive genomic profiling using NGS on tumor tissue or ctDNA is performed to identify co-mutations in genes such as TP53, STK11, and KEAP1, which may influence prognosis and treatment response.[2]

3. Monitoring Treatment Response:

-

Methodology: Serial monitoring of KRAS G12C ctDNA levels in plasma can provide an early indication of treatment response or progression. A decrease in ctDNA levels often correlates with tumor shrinkage.[11]

4. Immunohistochemistry (IHC):

-

Methodology: IHC is used to assess the protein expression of biomarkers such as PD-L1 and TTF-1 in tumor tissue. While PD-L1 expression has not been consistently predictive of response to KRAS inhibitors, TTF-1 has emerged as a potential predictive biomarker for better outcomes with sotorasib.[27][28]

Future Directions and Combination Strategies

To overcome resistance and improve the efficacy of KRAS inhibitors, several combination strategies are being actively investigated in clinical trials.[10] These include combining KRAS G12C inhibitors with:

-

MEK inhibitors: To block the MAPK pathway downstream of KRAS.[10][29]

-

SHP2 inhibitors: To block upstream signaling that can reactivate the MAPK pathway.

-

EGFR inhibitors: Particularly relevant in colorectal cancer, but also being explored in NSCLC.

-

Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): To enhance the anti-tumor immune response.[9]

-

Chemotherapy: To provide a multi-pronged attack on the tumor.

Furthermore, the development of inhibitors targeting other KRAS mutations (e.g., G12D, G12V) and pan-RAS inhibitors represents a major focus of ongoing research.

Conclusion

The successful development of KRAS G12C inhibitors has transformed the treatment landscape for a significant subset of NSCLC patients. This breakthrough has not only provided a new therapeutic option but has also reinvigorated research into targeting other RAS mutations. The in-depth understanding of the KRAS signaling pathway, mechanisms of inhibitor action, and emerging resistance patterns, coupled with robust preclinical and clinical evaluation methodologies, will be crucial for the continued development of more effective and durable KRAS-targeted therapies. The future of treating KRAS-mutant NSCLC will likely involve personalized combination strategies guided by comprehensive biomarker analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. findkrasg12c.com [findkrasg12c.com]

- 6. The improbable targeted therapy: KRAS as an emerging target in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergetic Combination for KRAS-Driven Cancers [massgeneral.org]

- 9. KRAS(G12V) Nucleotide Exchange Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. New biomarker may guide best use of KRAS inhibitors in lung cancer | EurekAlert! [eurekalert.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Circulating Tumor DNA Dynamics Reveal KRAS G12C Mutation Heterogeneity and Response to Treatment with the KRAS G12C Inhibitor Divarasib in Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. KRAS G12C Sotorasib: [2022] An Updated Overview in CRC - OncologyTube [oncologytube.com]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. practicingclinicians.com [practicingclinicians.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Application of Circulating Tumor DNA as a Biomarker for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Undruggable: A Technical Guide to Allosteric Inhibitors of the KRAS G12V Mutant

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2][3] The glycine-to-valine substitution at codon 12 (G12V) is one of the most frequent and aggressive KRAS mutations. This substitution impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to aberrant and sustained downstream signaling, driving tumor growth and survival.[4]

For decades, KRAS was considered "undruggable" due to its smooth surface, lack of deep binding pockets, and picomolar affinity for GTP.[4] However, recent breakthroughs in the discovery of allosteric inhibitors targeting a "switch-II" pocket have revolutionized the field, leading to the development of therapies for the KRAS G12C mutant. This success has spurred intensive research into developing inhibitors for other prevalent KRAS mutants, including the formidable G12V.

This technical guide provides an in-depth overview of the current landscape of allosteric inhibitors targeting the KRAS G12V mutant. It summarizes the available quantitative data, details key experimental protocols for inhibitor characterization, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Allosteric Inhibition of KRAS G12V

Allosteric inhibitors of KRAS G12V are designed to bind to a pocket on the protein surface, distinct from the nucleotide-binding site. A key target is the switch-II pocket (S-II P), which is transiently revealed in the inactive, GDP-bound state of the protein. By binding to this pocket, allosteric inhibitors can lock KRAS G12V in an inactive conformation, preventing its interaction with downstream effector proteins and thereby abrogating oncogenic signaling.[4]

Some novel approaches, such as tri-complex inhibitors, utilize a different mechanism. These molecules form a ternary complex with the active, GTP-bound KRAS G12V and an intracellular chaperone protein like cyclophilin A (CypA).[3] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, effectively shutting down the signaling cascade.[3]

Quantitative Data on KRAS G12V Allosteric Inhibitors

The development of specific and potent allosteric inhibitors for KRAS G12V is an area of active research. While data for many compounds are still emerging, this section summarizes the available quantitative data for key inhibitors.

| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Cell Line | Notes | Reference |

| MRTX1133 | KRAS G12V | Biochemical Competition Binding | 1.72 | - | - | Non-covalent inhibitor primarily targeting KRAS G12D, but shows activity against G12V. | [5] |

| KRAS G12V | Biochemical Nucleotide Exchange | - | 7.64 | - | Inhibits the exchange of GDP for GTP, locking KRAS in the inactive state. | [5][6] | |

| VRTX171 | KRAS G12V | - | - | - | KRAS G12V mutant cancer cell lines | A potent and selective inhibitor. Specific quantitative data is not yet publicly available. | [2] |

| RM-048 | KRAS G12V (ON) | - | - | - | KRAS G12V mutant cancer cells | A potent, selective, and oral tri-complex inhibitor of the active (GTP-bound) state of KRAS G12V. Specific quantitative data is not yet publicly available. | [3] |

Signaling Pathways and Experimental Workflows

KRAS G12V Signaling Pathway

The constitutively active KRAS G12V mutant triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.

Caption: Simplified KRAS G12V signaling cascade and the point of intervention for allosteric inhibitors.

Experimental Workflow for KRAS G12V Inhibitor Characterization

The characterization of novel KRAS G12V inhibitors involves a multi-step process, beginning with biochemical assays to determine direct binding and functional inhibition, followed by cell-based assays to assess the impact on downstream signaling and cancer cell viability.

Caption: A typical workflow for the discovery and validation of KRAS G12V inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of KRAS G12V inhibitors. Below are representative protocols for key experiments.

Biochemical Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP for unlabeled GTP, which is a hallmark of KRAS activation.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to monitor the proximity of a fluorescently labeled GDP (donor) to the KRAS protein. When the labeled GDP is bound to KRAS, a high TR-FRET signal is observed. Inhibition of nucleotide exchange by a test compound prevents the displacement of the labeled GDP by unlabeled GTP, thus maintaining a high TR-FRET signal.

Materials:

-

Recombinant human KRAS G12V protein

-

Fluorescently labeled GDP (e.g., BODIPY-GDP)

-

GTP solution

-

SOS1 (Son of Sevenless 1) protein (a guanine nucleotide exchange factor, GEF)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a solution of KRAS G12V protein pre-loaded with fluorescently labeled GDP in the assay buffer.

-

Dispense the KRAS-GDP complex into the wells of the 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include positive (no inhibitor) and negative (no GTP) controls.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow for compound binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1 to all wells.

-

Incubate the plate at room temperature, protecting it from light.

-

Measure the TR-FRET signal at appropriate wavelengths (e.g., excitation at 485 nm, emission at 520 nm and 665 nm) at multiple time points or at a fixed endpoint.

-

Calculate the ratio of acceptor to donor fluorescence and plot the data against the compound concentration to determine the IC50 value.

Cellular Phospho-ERK (pERK) Assay (AlphaLISA)

This assay quantifies the levels of phosphorylated ERK, a key downstream effector of the KRAS pathway, in cells treated with an inhibitor.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra assay is a bead-based immunoassay. In the presence of the target analyte (pERK), antibody-coated donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.

Materials:

-

KRAS G12V mutant cancer cell line (e.g., HCT116, MIA PaCa-2)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit

-

Lysis buffer

-

384-well white opaque microplates

-

AlphaLISA-compatible plate reader

Procedure:

-

Seed the KRAS G12V mutant cells in a 96-well or 384-well cell culture plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1-24 hours). Include vehicle (DMSO) controls.

-

After treatment, aspirate the medium and lyse the cells by adding the provided lysis buffer.

-

Incubate the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete lysis.

-

Transfer the cell lysates to a 384-well white opaque assay plate.

-

Add the AlphaLISA acceptor bead mix to each well and incubate as per the manufacturer's instructions (typically 1 hour at room temperature).

-

Add the AlphaLISA donor bead mix to each well and incubate in the dark (typically 1 hour at room temperature).

-

Read the plate on an AlphaLISA-compatible reader.

-

Plot the AlphaLISA signal against the compound concentration to determine the IC50 for pERK inhibition.

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of KRAS G12V-dependent cancer cells.

Principle: A common method utilizes a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

KRAS G12V mutant cancer cell line

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled multi-well plates (suitable for luminescence)

-

Luminometer plate reader

Procedure:

-

Seed the cells in an opaque-walled 96-well or 384-well plate at an appropriate density.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of the test compound to the wells. Include vehicle controls.

-

Incubate the cells for a prolonged period, typically 72 hours, to allow for effects on proliferation.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The development of allosteric inhibitors for the KRAS G12V mutant represents a significant and promising frontier in targeted cancer therapy. While the field is still in its early stages compared to the more established KRAS G12C inhibitors, the identification of potent and selective compounds like VRTX171 and RM-048 signals a paradigm shift in our ability to drug this challenging oncogene.

The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel KRAS G12V inhibitors. As our understanding of the structural and dynamic properties of the KRAS G12V protein deepens, so too will our ability to design more effective and durable therapies. Future research will likely focus on optimizing the potency and pharmacokinetic properties of these inhibitors, as well as exploring combination strategies to overcome potential resistance mechanisms. The continued efforts in this space hold the promise of delivering new therapeutic options for patients with KRAS G12V-driven cancers.

References

- 1. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are KRAS G12V inhibitors and how do they work? [synapse.patsnap.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

Preclinical Models for Testing Novel KRAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers.[1][2] For decades, KRAS was considered "undruggable" due to its smooth protein surface, which lacks deep binding pockets, and its high affinity for GTP.[3] However, recent breakthroughs have led to the development of covalent inhibitors that specifically target KRAS mutants, most notably the G12C mutation, marking a new era in KRAS-targeted therapy.[4][5] The successful translation of these novel inhibitors from bench to bedside relies on robust and predictive preclinical testing.

This technical guide provides an in-depth overview of the core preclinical models and experimental methodologies used to evaluate the efficacy, potency, and mechanisms of action of novel KRAS inhibitors. It is designed to assist researchers and drug development professionals in designing and interpreting preclinical studies to accelerate the development of next-generation KRAS-targeted therapies.

Preclinical Models: A Multi-faceted Approach

A combination of in vitro, ex vivo, and in vivo models is essential to comprehensively evaluate a novel KRAS inhibitor. Each model system offers unique advantages and limitations, and a tiered approach allows for efficient screening and in-depth characterization.

In Vitro Models

-

2D Cancer Cell Lines: Traditional two-dimensional cell culture remains a primary tool for initial high-throughput screening. A wide panel of cancer cell lines harboring various KRAS mutations (e.g., G12C, G12D, G12V) and different genetic backgrounds is used to determine the potency and selectivity of new compounds.[2][6]

-

3D Spheroid Models: Three-dimensional spheroid models more closely mimic the tumor microenvironment and cellular interactions compared to 2D cultures.[7] They provide a better model for assessing drug penetration and efficacy in a structure that resembles a small avascular tumor.

Ex Vivo Models

-

Patient-Derived Organoids (PDOs): PDOs are 3D cultures derived directly from patient tumor tissue. They are a highly valuable tool as they preserve the genetic and phenotypic characteristics of the original tumor, including its heterogeneity.[3][8] This makes them excellent models for predicting patient-specific drug sensitivities and studying mechanisms of resistance.[1][8] Biobanks of PDOs with diverse KRAS mutations (G12D, G12C, G12V) are available for screening novel inhibitors.[8]

In Vivo Models

-

Cell Line-Derived Xenografts (CDX): CDX models are generated by subcutaneously implanting human cancer cell lines into immunodeficient mice.[9] They are widely used for initial in vivo proof-of-concept studies to evaluate a compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics.[2][9]

-

Patient-Derived Xenografts (PDX): PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice.[10][11] These models are considered more clinically relevant than CDX models because they better retain the heterogeneity and molecular complexity of the original human tumor.[11][12] PDX models are invaluable for evaluating drug response in tumors with diverse genetic backgrounds and treatment histories, including resistance to prior therapies.[10][11]

-

Genetically Engineered Mouse Models (GEMMs): GEMMs are developed to carry specific genetic mutations, such as an activating Kras mutation (e.g., Kras G12C or G12D), that drive de novo tumor development in an immune-competent microenvironment.[9][13] These models are crucial for studying tumor initiation, progression, and the interaction between the tumor and the host immune system, which is critical for evaluating combination therapies.[9][14]

-

Syngeneic Models: Syngeneic models involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background.[15][16] These models are essential for studying the effects of KRAS inhibitors on the tumor immune microenvironment and for testing combinations with immunotherapies like checkpoint inhibitors.[16][17] Studies have shown that KRAS inhibition can reverse an immunosuppressive tumor microenvironment, making these models critical for developing combination strategies.[16][17]

Data Presentation: Quantitative Analysis of Inhibitor Activity

Summarizing efficacy data in a clear, comparative format is crucial for decision-making. The following tables present representative data for KRAS inhibitors across different preclinical models.

Table 1: In Vitro Potency of KRAS G12C Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | KRAS Mutation | Assay Format | IC50 (nM) |

|---|---|---|---|---|---|

| LY3537982 | H358 | NSCLC | G12C | p-ERK Inhibition | 0.65[6] |

| AMG510 | H358 | NSCLC | G12C | p-ERK Inhibition | 13.5[6] |

| MRTX849 | H358 | NSCLC | G12C | p-ERK Inhibition | 14.0[6] |

| LY3537982 | H358 | NSCLC | G12C | GTP Loading | 3.35[6] |

| AMG510 | H358 | NSCLC | G12C | GTP Loading | 47.9[6] |

| MRTX849 | H358 | NSCLC | G12C | GTP Loading | 89.9[6] |

| AMG510 | MIA-PaCa-2 | Pancreatic | G12C | 2D Proliferation | 1.5[18] |

| ARS-1620 | MIA-PaCa-2 | Pancreatic | G12C | 2D Proliferation | 3.0[18] |

Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models

| Compound | Model Type | Cancer Type | KRAS Mutation | Dose & Schedule | Tumor Growth Inhibition (TGI) / Regression |

|---|---|---|---|---|---|

| MRTX849 | PDX (multiple) | Various | G12C | 100 mg/kg QD | Pronounced regression in 17 of 26 models (65%)[4][19] |

| MRTX849 | CDX (H358) | NSCLC | G12C | 100 mg/kg QD | >100% TGI (regression)[19] |

| Adagrasib | PDX | Colorectal | G12C | 100 mg/kg | Latency in tumor regrowth[20] |

| Sotorasib | PDX | Lung | G12C | 100 mg/kg | Latency in tumor regrowth[20] |

| LY3537982 | PDX (multiple) | Various | G12C | 3-30 mg/kg QD/BID | From significant TGI to complete regression[6] |

Core Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is key to understanding the mechanism and evaluation strategy for novel inhibitors.

Caption: The KRAS signaling cascade, including the MAPK and PI3K pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. blog.huborganoids.nl [blog.huborganoids.nl]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. huborganoids.nl [huborganoids.nl]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selectscience.net [selectscience.net]

- 11. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.championsoncology.com [blog.championsoncology.com]

- 13. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An immunogenic model of KRAS-mutant lung cancer enables evaluation of targeted therapy and immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

The Impact of KRAS Inhibitor-7 on Downstream Signaling Pathways: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the effects of a representative KRAS inhibitor, herein referred to as KRAS Inhibitor-7, on critical downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.

Introduction to KRAS and Its Role in Oncogenesis

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state.[1][2] In its active form, KRAS stimulates multiple downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[3][4]

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2][5] These mutations, such as the G12C and G12D substitutions, lock the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[2][5]

Mechanism of Action of this compound

This compound is a potent and selective small molecule that targets mutant KRAS. For the purpose of this guide, we will consider its mechanism to be representative of covalent inhibitors targeting the KRAS G12C mutation. These inhibitors specifically bind to the mutant cysteine residue at position 12, forming a covalent bond that locks the KRAS G12C protein in its inactive, GDP-bound state.[2][3][6] This prevents the subsequent binding of GTP and the activation of downstream effector proteins.[3]

Effect on Downstream Signaling Pathways

By locking KRAS in an inactive conformation, this compound effectively blocks the activation of its downstream signaling cascades.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that is frequently hyperactivated in KRAS-mutant cancers.[1] Upon activation, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[3]

Treatment with this compound leads to a significant reduction in the phosphorylation levels of both MEK and ERK, indicating a potent suppression of this pathway.[7][8] This inhibition of MAPK signaling is a primary mechanism through which KRAS inhibitors exert their anti-tumor effects.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical downstream effector of KRAS signaling that plays a key role in cell growth, metabolism, and survival.[3] Activated KRAS can directly bind to and activate the p110α catalytic subunit of PI3K, leading to the phosphorylation of AKT and the subsequent activation of mTOR.[4][9]

This compound treatment can lead to a decrease in the phosphorylation of AKT and downstream mTOR effectors like S6 ribosomal protein, although the extent of inhibition can be context-dependent and may vary across different cancer types and cell lines.[10][11] Interestingly, in some contexts, inhibition of the MAPK pathway can lead to a feedback activation of the PI3K/AKT pathway, which may represent a mechanism of resistance to KRAS inhibitors.[12][13]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of representative KRAS inhibitors in various cancer cell lines.

Table 1: Cellular Phospho-ERK Inhibition by KRAS G12C Inhibitors

| Compound | Cell Line | KRAS Mutation | IC50 (nM) for pERK Inhibition |

| MRTX1257 | H358 | G12C | 1 |

| Sotorasib (AMG510) | H358 | G12C | - |

| Adagrasib (MRTX849) | H358 | G12C | - |

Data synthesized from available literature. "-" indicates data not specified in the provided search results.[8]

Table 2: Anti-proliferative Activity of KRAS G12D Inhibitors

| Compound | Cell Line | KRAS Mutation | IC50 (µM) for Cell Viability |

| MRTX1133 | MIA PaCa-2 | G12D | - |

| BI-2852 | PANC-1 | G12D | >10 |

Data synthesized from available literature. "-" indicates data not specified in the provided search results.[1]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key downstream signaling proteins such as ERK and AKT.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., H358 for KRAS G12C) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[1]

-

Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: KRAS downstream signaling pathways and the point of intervention for this compound.

Caption: A typical experimental workflow to evaluate the efficacy of this compound.

Resistance Mechanisms and Future Directions

Despite the promising activity of KRAS inhibitors, both intrinsic and acquired resistance can limit their clinical efficacy. Mechanisms of resistance include:

-

Feedback Reactivation of Signaling: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the reactivation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of wild-type RAS or the PI3K/AKT pathway.[7][12][13]

-

Alterations in Downstream Effectors: Mutations or amplifications in genes downstream of KRAS, such as BRAF or MEK, can bypass the need for KRAS signaling.[3]

-

Epithelial-to-Mesenchymal Transition (EMT): Changes in the cellular state, such as EMT, can confer resistance to KRAS-targeted therapies.[14]

Future strategies to overcome resistance and enhance the efficacy of KRAS inhibitors include combination therapies. Co-targeting KRAS with inhibitors of other key signaling nodes, such as SHP2, EGFR, or mTOR, is a promising approach currently under investigation.[7][11][15] Additionally, the development of inhibitors that can target both the active and inactive states of KRAS or pan-RAS inhibitors represents an active area of research.[6][16]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Differences in signaling patterns on PI3K inhibition reveal context specificity in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. pubs.acs.org [pubs.acs.org]

Unlocking the "Undruggable": A Technical Guide to Identifying Novel Binding Pockets on the KRAS Protein

For decades, the KRAS protein has been a formidable challenge in oncology, often labeled as "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have shattered this paradigm, revealing a landscape of previously unknown binding pockets that offer new hope for targeted therapies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies and signaling pathways crucial for the discovery and validation of novel KRAS inhibitors.

This guide details the experimental protocols for key techniques in identifying and characterizing these novel binding sites, summarizes quantitative data for recently developed inhibitors, and visualizes the complex signaling networks and experimental workflows.

The Expanding Druggable Landscape of KRAS

The traditional view of KRAS as a featureless protein has been overturned by the discovery of allosteric sites and cryptic pockets. These pockets, often induced by the binding of small molecules or existing in transient conformational states, provide new footholds for therapeutic intervention.

A landmark achievement in this area has been the development of covalent inhibitors targeting a shallow groove near the switch-II region of the KRAS G12C mutant.[1][2][3] This "Switch-II pocket" (S-IIP) is now a well-established target, with drugs like sotorasib and adagrasib receiving regulatory approval.[4][5] Beyond this, fragment screening and computational approaches have unveiled additional allosteric sites, including a cleft between switch I and switch II and other cryptic pockets that are not apparent in the protein's static structures.[6] These discoveries have paved the way for the development of a new generation of inhibitors, including non-covalent, pan-KRAS inhibitors that can target multiple KRAS mutants.[7][8][9]

Key Signaling Pathways in KRAS-Driven Cancers

KRAS functions as a critical node in intracellular signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[10][11][12][13] Constitutive activation of KRAS due to mutations leads to uncontrolled cell proliferation, survival, and differentiation. Understanding these pathways is essential for developing inhibitors that can effectively block oncogenic signaling.

Quantitative Data for Novel KRAS Inhibitors

The development of novel KRAS inhibitors has been accompanied by rigorous quantitative analysis of their binding affinities and inhibitory activities. The following tables summarize key data for selected inhibitors targeting different binding pockets and mutant forms of KRAS.

Table 1: Inhibitors Targeting the Switch-II Pocket (S-IIP)

| Compound | Target Mutant | Binding Type | KD (μM) | IC50 (μM) | Reference |

| Sotorasib (AMG 510) | G12C | Covalent | - | ~0.03 (cell-based) | [14] |

| Adagrasib (MRTX849) | G12C | Covalent | - | ~0.05 (cell-based) | [15] |

| Divarasib | G12C | Covalent | - | Not Reported | [4] |

| Fulzerasib | G12C | Covalent | - | Not Reported | [4] |

| Garsorasib | G12C | Covalent | - | Not Reported | [4] |

| Olomorasib | G12C | Covalent | - | Not Reported | [4] |

| MRTX1133 | G12D | Non-covalent | <0.001 | ~0.002 (cell-based) | [16][17] |

| BI-2865 | Pan-mutant | Non-covalent | ~0.02 (for G12D) | ~0.1 (cell-based) | [8] |

Table 2: Allosteric and Pan-KRAS Inhibitors

| Compound | Target Pocket/Mutant | Binding Type | KD (μM) | IC50 (μM) | Reference |

| Compound 11 | Allosteric (disrupts effector binding) | Non-covalent | ~0.4-0.7 | ~1-5 (cell-based) | |

| Compound 13 | Allosteric (disrupts effector binding) | Non-covalent | ~2.5-4.5 | >10 (cell-based) | |

| BI-2493 | Pan-KRAS (inactive state) | Non-covalent | Not Reported | ~0.01-0.1 (cell-based) | [8] |

| RMC-6236 | Pan-RAS (active state) | Non-covalent | Not Reported | Not Reported | [17] |

| HRS-4642 | G12D | Non-covalent | 0.000083 | 0.0023-0.8222 |

Experimental Protocols for Pocket Identification and Validation

A multi-faceted approach combining computational, biophysical, and cell-based methods is crucial for the successful identification and validation of novel KRAS binding pockets and inhibitors.

Computational Identification of Cryptic Pockets

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of KRAS and identifying transient or "cryptic" pockets that are not visible in static crystal structures.[18][6]

Protocol: Weighted Ensemble Molecular Dynamics (WE-MD) Simulation

-

System Preparation:

-

Obtain the crystal structure of the KRAS mutant of interest (e.g., G12D) from the Protein Data Bank.

-

Prepare the protein for simulation by adding hydrogen atoms, assigning protonation states, and solvating it in a water box with appropriate counter-ions to neutralize the system.

-

For enhanced sampling of pocket opening, cosolvents such as benzene or xenon can be added to the simulation box.[18]

-

-

Simulation Parameters:

-

Employ a molecular dynamics engine (e.g., AMBER, GROMACS) with a suitable force field (e.g., AMBER ff14SB).

-

Perform an initial energy minimization and equilibration of the system.

-

Run WE-MD simulations, which enhance the sampling of rare events like the opening of cryptic pockets, for a significant duration (e.g., >400 µs).[18]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectories to identify regions of the protein that exhibit increased conformational flexibility and the formation of transient pockets.

-

Utilize tools like TRJpocket or MDpocket to quantify the volume and druggability of identified pockets.

-

Employ methods like "exposon" and "dynamic probe binding" analysis to map the collective binding behavior of cosolvent molecules, which can highlight potential ligand-binding sites.

-

Biophysical Validation of Ligand Binding

Once potential binding pockets and hit compounds are identified, biophysical techniques are employed to validate binding, determine the binding site, and quantify the binding affinity.

Protocol: NMR Spectroscopy for Fragment Screening and Binding Site Mapping

-

Protein Preparation:

-

Express and purify ¹⁵N-labeled KRAS protein. The purity and correct folding should be confirmed by SDS-PAGE and ¹H-¹⁵N HSQC NMR spectroscopy.

-

-

Fragment Screening (¹H-¹⁵N HSQC):

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled KRAS protein.

-

Screen a library of small molecule fragments by adding them to the protein sample and acquiring ¹H-¹⁵N HSQC spectra.

-

Identify "hits" by observing chemical shift perturbations (CSPs) in the protein's amide signals upon fragment binding.

-

-

Binding Site Mapping:

-

For the identified hits, map the residues with significant CSPs onto the three-dimensional structure of KRAS. The location of these residues will delineate the binding pocket.

-

-

Affinity Determination (NMR Titration):

-

Perform a titration experiment by adding increasing concentrations of the hit compound to the ¹⁵N-labeled KRAS sample and monitoring the CSPs.

-

Calculate the dissociation constant (KD) by fitting the titration data to a binding isotherm.

-

Protocol: X-ray Crystallography for Structural Determination

-

Protein-Ligand Complex Formation:

-

Incubate purified KRAS protein with a molar excess of the inhibitor to ensure complex formation. For covalent inhibitors, the reaction progress can be monitored by mass spectrometry.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known KRAS structure as a search model.

-

Refine the structural model and build the ligand into the electron density map to visualize the precise binding mode and interactions with the protein.[7]

-

Protocol: Microscale Thermophoresis (MST) for Binding Affinity Measurement

-

Protein Labeling:

-

Label the purified KRAS protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines). Remove the excess dye by size-exclusion chromatography.

-

-

Sample Preparation:

-

Prepare a serial dilution of the unlabeled ligand in a suitable buffer.

-

Mix each ligand dilution with a constant concentration of the fluorescently labeled KRAS protein.

-

-

MST Measurement:

-

Data Analysis:

-

Plot the change in the normalized fluorescence against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (KD).

-

Cellular Assays for Functional Characterization

Cell-based assays are essential to determine if a compound that binds to a novel pocket can inhibit KRAS signaling and affect cancer cell proliferation.

Protocol: p-ERK Western Blot or HTRF Assay

-

Cell Culture and Treatment:

-

Culture a cancer cell line harboring the relevant KRAS mutation (e.g., MIA PaCa-2 for KRAS G12C).

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the test inhibitor for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract the proteins.

-

Determine the total protein concentration in each lysate.

-

-

Detection of p-ERK:

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

HTRF (Homogeneous Time-Resolved Fluorescence): Use a commercial HTRF assay kit, which employs a sandwich immunoassay format with antibodies labeled with a donor and an acceptor fluorophore, to quantify p-ERK levels in the cell lysates.[1][12]

-

-

Data Analysis:

-

Quantify the p-ERK signal relative to the total ERK signal.

-

Plot the inhibition of ERK phosphorylation as a function of inhibitor concentration to determine the IC50 value.

-

Conclusion

The discovery of novel binding pockets on the KRAS protein has ushered in a new era of targeted cancer therapy. The integrated workflow of computational prediction, biophysical validation, and cellular characterization outlined in this guide provides a robust framework for the identification and development of the next generation of KRAS inhibitors. As our understanding of the dynamic nature of KRAS continues to evolve, these methodologies will be instrumental in unlocking the full therapeutic potential of targeting this once "undruggable" oncoprotein.

References

- 1. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. nanotempertech.com [nanotempertech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1D and 2D NMR for KRAS:Ligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 12. Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RBBP6 towards anti-cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of Cryptic Pockets Using Enhanced Sampling Along Normal Modes: A Case Study of KRAS G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microscale thermophoresis (MST) - Instituto de Biomedicina de Valencia [ibv.csic.es]

- 18. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

In Silico Screening for Non-Covalent KRAS Inhibitors: A Technical Guide

Introduction: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecules to bind.[2][3] The protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state, which triggers downstream pro-survival and proliferative signaling pathways.[2][4] Oncogenic mutations, such as G12D, lock KRAS in a constitutively active state. While the development of covalent inhibitors targeting the KRAS G12C mutant has been a landmark achievement, these inhibitors are ineffective against other prevalent mutations like G12D, which lack a cysteine residue for covalent bonding.[5] This has intensified the search for non-covalent inhibitors. Integrated computational approaches, combining structure-based virtual screening with molecular dynamics, have become instrumental in expediting the discovery of novel, non-covalent KRAS inhibitors.[1][5][6] This guide provides a technical overview of the core in silico methodologies and subsequent experimental validation protocols for identifying and characterizing novel non-covalent KRAS inhibitors.

The KRAS Signaling Pathway

KRAS is a central node in cellular signaling. In its inactive, GDP-bound form, it is turned "off". Upon stimulation by upstream signals from receptor tyrosine kinases (RTKs), Guanine nucleotide exchange factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP, switching KRAS to its active state.[4][7] Active, GTP-bound KRAS then engages with multiple downstream effectors to activate key signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively drive cell proliferation, survival, and differentiation.[7][8][9] Mutations disrupt the GTPase activity of KRAS, leading to an accumulation of the active GTP-bound state and persistent downstream signaling.[4]

The In Silico Screening Cascade

The discovery of novel non-covalent inhibitors is a multi-stage process that begins with computational screening to identify promising candidates from vast chemical libraries, which are then subjected to increasingly rigorous computational and experimental validation.

Experimental Protocol: Structure-Based Virtual Screening (SBVS)

SBVS, primarily through molecular docking, predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for screening large libraries of compounds to identify those with high binding affinity.[1][5]

-

Target Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., KRAS G12D) from the Protein Data Bank (PDB).[2]

-

Remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[2]

-

Add hydrogen atoms and assign correct protonation states for amino acid residues at a physiological pH.

-

Perform energy minimization on the protein structure to relieve any steric clashes using a force field like CHARMM36 or AMBER.[10][11]

-

-

Ligand Library Preparation:

-

Molecular Docking:

-

Define the binding site (or "grid box") on the KRAS protein. This is typically centered on a known binding pocket, such as the Switch-II pocket.[12]

-

Utilize docking software (e.g., AutoDock Vina, Glide, MOE) to systematically place each ligand from the library into the defined binding site.[11][12][13]

-

Score each ligand's pose based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[12]

-

-

Hit Selection and Filtering:

-

Rank all compounds based on their docking scores.

-

Select the top-ranking compounds (e.g., top 1-5%) for further analysis.

-

Perform visual inspection of the binding poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the binding pocket are present.[12]

-

Experimental Protocol: Molecular Dynamics (MD) Simulation